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Compound of Interest

Compound Name: Indan-2,2-dicarboxylic acid

Cat. No.: B1295680

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indan-
2,2-dicarboxylic acid. Due to the limited availability of experimentally derived spectra in public
databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside
expected characteristic absorptions in Infrared (IR) spectroscopy and anticipated fragmentation
patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data
are also included to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for indan-2,2-
dicarboxylic acid. These values are calculated based on established principles of
spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the predicted *H and 3C NMR chemical shifts for indan-2,2-dicarboxylic
acid.

Table 1: Predicted *H NMR Spectroscopic Data for Indan-2,2-dicarboxylic Acid
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic acid
~10.0- 13.0 Singlet (broad) 2H
protons (-COOH)
_ Aromatic protons (Ca,
~7.20 - 7.40 Multiplet 4H
Cs, Cs, C7)
) Methylene protons (-
~3.60 Singlet 4H

CH2)

Predicted using nmrdb.org

Table 2: Predicted 13C NMR Spectroscopic Data for Indan-2,2-dicarboxylic Acid

Chemical Shift (ppm)

Carbon Atom Assignment

~175.0 Carboxylic acid carbons (-COOH)
~140.0 Quaternary aromatic carbons (Csa, C7a)
~127.0 Aromatic CH carbons (Cs, Ce)

~125.0 Aromatic CH carbons (Cas, C7)

~55.0 Quaternary aliphatic carbon (Cz)

~35.0 Methylene carbons (-CH2)

Predicted using nmrdb.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorptions for indan-2,2-dicarboxylic acid are based on the typical

vibrational frequencies of its functional groups.

Table 3: Characteristic IR Absorptions for Indan-2,2-dicarboxylic Acid
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Wavenumber (cm~?)

Bond Vibration

Intensity

3300 - 2500 O-H stretch (carboxylic acid) Strong, very broad
3100 - 3000 C-H stretch (aromatic) Medium
3000 - 2850 C-H stretch (aliphatic) Medium
1710 - 1680 C.:O stretch (carboxylic acid Strong
dimer)
1600, 1475 C=C stretch (aromatic) Medium to weak
1430 - 1395 O-H bend (in-plane) Medium
1300 - 1200 C-O stretch (carboxylic acid) Strong
920 O-H bend (out-of-plane) Broad, medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected fragmentation of indan-2,2-dicarboxylic acid in an electron

ionization (El) mass spectrometer is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for Indan-2,2-dicarboxylic Acid

miz Fragment lon Fragmentation Pathway
206 [M]* Molecular ion
189 [M - OH]* Loss of a hydroxyl radical
161 [M - COOH]* Loss of a carboxyl radical

Loss of both carboxylic acid
116 [M - 2COOH]*

groups

Loss of H from the indene
115 [CoH7]*

cation radical
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Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for indan-2,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of indan-2,2-dicarboxylic acid.

Materials:

Indan-2,2-dicarboxylic acid

Deuterated solvent (e.g., DMSO-ds, Methanol-da4)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of indan-2,2-dicarboxylic acid in 0.6-
0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:
o Insert the NMR tube into the spectrometer.
o Lock onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune the probe for both *H and 3C frequencies.
e 'H NMR Acquisition:

o Acquire a standard one-dimensional *H NMR spectrum.
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o Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a
larger number of scans due to the lower natural abundance and sensitivity of the 13C
nucleus.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decays (FIDs).
o Phase the spectra correctly.

o Reference the spectra using the residual solvent peak (e.g., DMSO-ds at 2.50 ppm for H
and 39.52 ppm for 13C).

o Integrate the peaks in the *H spectrum.

o Analyze the chemical shifts, multiplicities, and integration to assign the signals to the
respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid indan-2,2-dicarboxylic acid.

Materials:

Indan-2,2-dicarboxylic acid

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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e FTIR spectrometer
Procedure:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of indan-2,2-dicarboxylic acid with approximately 100-200 mg of dry KBr in
an agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

e Spectrum Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

» Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups and bond vibrations in the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of indan-2,2-dicarboxylic acid.
Materials:

e Indan-2,2-dicarboxylic acid

» Volatile solvent (e.g., methanol, acetonitrile)

o Mass spectrometer with an appropriate ionization source (e.g., Electron lonization - El,
Electrospray lonization - ESI)
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Procedure (Electron lonization - El):

o Sample Introduction: Introduce a small amount of the sample into the ion source, typically via
a direct insertion probe or after separation by gas chromatography (GC). For direct insertion,
the sample is heated to induce volatilization.

« lonization: Bombard the gaseous sample molecules with a high-energy electron beam
(typically 70 eV) to cause ionization and fragmentation.

e Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge
ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection: Detect the ions and record their abundance.

e Data Analysis:
o Identify the molecular ion peak to determine the molecular weight.
o Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid
organic compound such as indan-2,2-dicarboxylic acid.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

« To cite this document: BenchChem. [Spectroscopic Data and Analysis of Indan-2,2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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